molecular formula C18H12O4 B8782144 9,10-Ethenoanthracene-11,12-dicarboxylic acid, 9,10-dihydro- CAS No. 1625-81-6

9,10-Ethenoanthracene-11,12-dicarboxylic acid, 9,10-dihydro-

Cat. No. B8782144
Key on ui cas rn: 1625-81-6
M. Wt: 292.3 g/mol
InChI Key: AMYJGIMSOTUULB-UHFFFAOYSA-N
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Patent
US07671166B2

Procedure details

As shown in FIG. 2A, diacid 2 (8.76 g, 29.2 mmol) was suspended in dry dichloromethane (ca. 300 mL) in a dry, septum-capped round-bottom flask, to which was added a few drops of dry dimethylformamide. The mixture was cooled to 0° C. in an ice-water bath and the flask was connected to a oil-bubbler with flexible plastic tubing. Oxalyl chloride (3.9 g, 30.7 mmol) was added dropwise with a syringe as the suspension was stirred. Within few minutes, gas was released through the oil bubbler as the reaction began. The reaction mixture was adequately cooled prior to the addition of oxalyl chloride to avoid a violent release of gas. The reaction mixture was allowed to warm to room temperature as it was stirred overnight (ca. 16 h), during which the reaction mixture became homogeneous. The solvent was evaporated under vacuum and the resulting crude product was recrystallized from toluene to give the title compound as pale beige crystals (7.41 g, 90%). 1H NMR (500 MHz, CDCl3): 7.45 (4H, dd, J=5.2 and 3.2 Hz), 7.09 (4H, dd, J=5.0 and 3.5 Hz), 5.55 (2H, s).
Quantity
8.76 g
Type
reactant
Reaction Step One
Quantity
3.9 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five
Yield
90%

Identifiers

REACTION_CXSMILES
[CH:1]1[CH:14]=[C:13]2[C:4]([CH:5]3[C:16]([C:17](O)=[O:18])=[C:15]([C:20]([OH:22])=[O:21])[CH:12]2[C:11]2[C:6]3=[CH:7][CH:8]=[CH:9][CH:10]=2)=[CH:3][CH:2]=1.C(Cl)(=O)C(Cl)=O>ClCCl.CN(C)C=O>[CH:9]1[CH:10]=[C:11]2[C:6]([CH:5]3[C:16]4[C:17]([O:22][C:20](=[O:21])[C:15]=4[CH:12]2[C:13]2[C:4]3=[CH:3][CH:2]=[CH:1][CH:14]=2)=[O:18])=[CH:7][CH:8]=1

Inputs

Step One
Name
Quantity
8.76 g
Type
reactant
Smiles
C1=CC=C2C3C4=CC=CC=C4C(C2=C1)C(=C3C(=O)O)C(=O)O
Step Two
Name
Quantity
3.9 g
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Step Four
Name
Quantity
300 mL
Type
solvent
Smiles
ClCCl
Step Five
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
septum-capped round-bottom flask
WAIT
Type
WAIT
Details
Within few minutes
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was adequately cooled
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature as it
STIRRING
Type
STIRRING
Details
was stirred overnight (ca. 16 h)
Duration
16 h
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under vacuum
CUSTOM
Type
CUSTOM
Details
the resulting crude product was recrystallized from toluene

Outcomes

Product
Name
Type
product
Smiles
C1=CC=C2C3C4=CC=CC=C4C(C2=C1)C5=C3C(=O)OC5=O
Measurements
Type Value Analysis
AMOUNT: MASS 7.41 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 92.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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